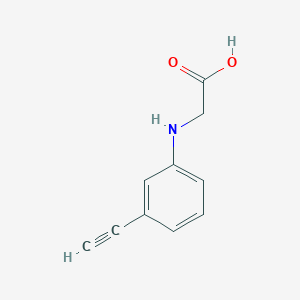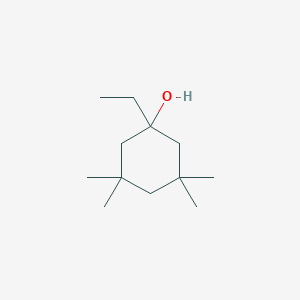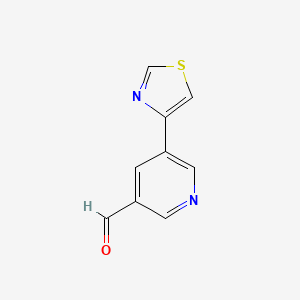
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 2-methyl-1,3-thiazole as a starting material, which is then subjected to a series of reactions including alkylation, amination, and hydroxylation under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as crystallization or distillation to obtain the desired product.
化学反应分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
科学研究应用
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
相似化合物的比较
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the thiazole ring.
3-Amino-1-propanol: Similar structure but lacks the dimethyl and thiazole groups.
2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the amino and hydroxyl groups.
Uniqueness
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino and hydroxyl groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC 名称 |
3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-6-11-4-7(13-6)8(12)9(2,3)5-10/h4,8,12H,5,10H2,1-3H3 |
InChI 键 |
VQEYZZDXXXYIAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)C(C(C)(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


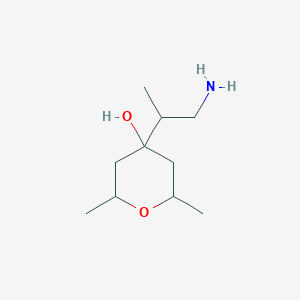
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
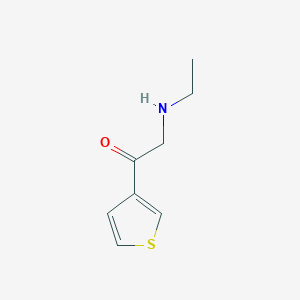
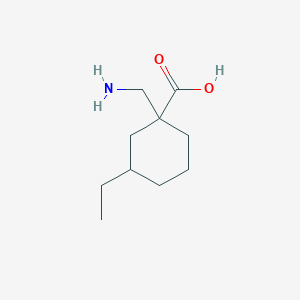

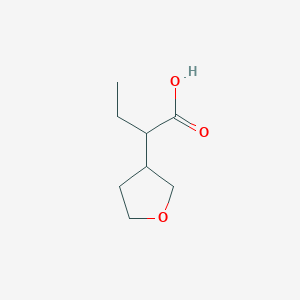
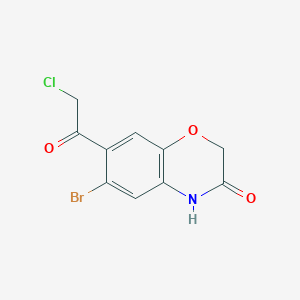
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
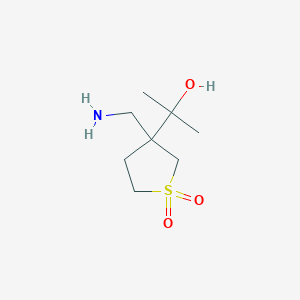
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
